Cas no 447406-75-9 (5-Thiazolemethanol,2-[2-fluoro-4-(trifluoromethyl)phenyl]-a,4-dimethyl-)
447406-75-9 structure
Product Name:5-Thiazolemethanol,2-[2-fluoro-4-(trifluoromethyl)phenyl]-a,4-dimethyl-
CAS No:447406-75-9
MF:C13H11F4NOS
MW:305.291156053543
CID:324561
PubChem ID:21051228
Update Time:2025-04-19
5-Thiazolemethanol,2-[2-fluoro-4-(trifluoromethyl)phenyl]-a,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 5-Thiazolemethanol,2-[2-fluoro-4-(trifluoromethyl)phenyl]-a,4-dimethyl-
- 1-[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]ethanol
- 1-[2-[2-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHYLTHIAZOL-5-YL]ETHANOL
- 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-alpha,4-dimethyl-5-thiazolemethanol
- SCHEMBL14017937
- YQDNJMVHALAGRR-UHFFFAOYSA-N
- A7103
- DTXSID10610351
- 1-{2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol
- FT-0688750
- 447406-75-9
-
- Inchi: 1S/C13H11F4NOS/c1-6-11(7(2)19)20-12(18-6)9-4-3-8(5-10(9)14)13(15,16)17/h3-5,7,19H,1-2H3
- InChI Key: YQDNJMVHALAGRR-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC(C(F)(F)F)=CC=2F)=NC(C)=C1C(C)O
Computed Properties
- Exact Mass: 305.04974780g/mol
- Monoisotopic Mass: 305.04974780g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 61.4Ų
5-Thiazolemethanol,2-[2-fluoro-4-(trifluoromethyl)phenyl]-a,4-dimethyl- Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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